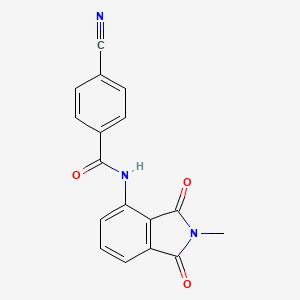

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c1-20-16(22)12-3-2-4-13(14(12)17(20)23)19-15(21)11-7-5-10(9-18)6-8-11/h2-8H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDZGKLZJMPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-methyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of benzamide oxides.

Reduction: Formation of 4-amino-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For instance, research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy development .

2. Androgen Receptor Modulation

The compound has been investigated for its role in androgen receptor degradation. This mechanism is particularly relevant in the treatment of prostate cancer, where androgen signaling plays a crucial role in tumor progression. By targeting androgen receptors, 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide may help in developing therapies that combat hormone-dependent cancers .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies indicate its potential in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. Its mechanism of action appears to involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antibiotic .

Materials Science Applications

1. Organic Electronics

In materials science, 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide has potential applications in organic electronics due to its electronic properties. The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where its ability to facilitate charge transport is advantageous .

2. Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. Its use as a cross-linking agent or additive can lead to improved performance characteristics in various industrial applications .

Mechanism of Action

The mechanism of action of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on enzymes or receptors. The benzamide core can form hydrogen bonds and π-π interactions, stabilizing the compound within biological systems. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common benzamide backbone with modifications influencing bioactivity and physicochemical properties:

Key Observations :

- Compounds with additional electron-withdrawing substituents (e.g., fluorine in ) show varied bioactivity profiles.

- Heterocyclic Modifications: The 1,3-dioxoisoindolyl group in the parent compound contrasts with benzothiazole () or indolinone () moieties in analogs, influencing solubility and target selectivity.

Enzyme Inhibition

- CYP51 Inhibition: Analogs like MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) may target cytochrome P450 enzymes, though cytotoxicity was absent in HEK 293 and 3T3 cells .

- IDO1 Inhibition: Derivatives such as N-(3-((1H-benzimidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (compound 36) showed activity against indoleamine 2,3-dioxygenase-1 (IDO1), a cancer immunotherapy target .

Neuroleptic Activity

Benzamide derivatives like amisulpride and tiapride are neuroleptics, but the parent compound’s neurological effects remain unexplored .

Methodologies

Computational Design

- Docking Studies : AutoDock 4.0 was used to predict binding modes of the parent compound in sEH, with rigid receptor and flexible ligand parameters .

- Quantum Chemical Calculations : Optimized 3D structures (e.g., DFT-B3LYP/6-31G* for stereoisomers) aid in understanding electronic properties and reactivity .

Physicochemical Properties

Solubility and Lipophilicity

Stability

- Hydrolytic Sensitivity : The 1,3-dioxoisoindolyl group may confer hydrolytic instability compared to more robust benzothiazole rings .

Patent and Clinical Relevance

- Novel Derivatives: Patent applications describe fluorinated analogs (e.g., 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide) for undisclosed therapeutic uses .

- Clinical Candidates : Lecozotan hydrochloride, a structurally distinct benzamide, is a 5-HT1A antagonist for Alzheimer’s disease .

Biological Activity

4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is a compound featuring a unique structural configuration that includes a benzamide core, a cyano group, and a 2-methyl-1,3-dioxoisoindol-4-yl substituent. This structure is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

| Molecular Formula | C17H14N2O3 |

| Molecular Weight | 298.31 g/mol |

The structure is characterized by the presence of a cyano group (-C≡N) which enhances its reactivity and potential biological interactions.

The biological activity of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide is primarily attributed to its interaction with various biochemical pathways. The compound is thought to act on multiple targets, including enzymes involved in inflammatory responses and cancer cell proliferation. Specifically, indole derivatives have been shown to exhibit:

- Anticancer Activity : Indole derivatives often inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide. In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance, it has been reported that:

- IC50 Values : The IC50 value for certain cancer cell lines was found to be approximately 10 µM, indicating potent activity against these cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory activity. Experimental models involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that:

- Cytokine Inhibition : Treatment with 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzamide and tested their effects on human breast cancer cells. The results indicated that compounds similar to 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

- Inflammation Model : A recent investigation assessed the anti-inflammatory properties of this compound using an animal model of arthritis. The results showed a marked decrease in joint swelling and pain scores in treated groups compared to controls .

Comparison with Similar Compounds

To better understand the unique properties of 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-cyano-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | High | Moderate |

| 4-cyano-N-(1,3-dioxoisoindolin-5-yl)benzamide | Moderate | Low |

| N-(2-methyl-1,3-dioxoisoindol-5-yl)-benzamide | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.